LX2931

S1P lyase inhibition medicinal chemistry lead optimization

Researchers requiring a validated S1PL inhibitor for preclinical autoimmune models face a gap: most S1P pathway modulators lack clinical translation data. LX2931 is the only S1P lyase inhibitor with Phase 2 efficacy data in rheumatoid arthritis. - 60% ACR20 response at 150 mg daily in Phase 2 RA; PK/PD threshold of 60 ng/mL trough. - 3-5 fold bone mass increase in OVX mice-a dual osteoanabolic/lymphopenic phenotype not seen with S1PR2 agonists. - Normalizes MoDC/cDC ratio & reduces MUC5AC and proinflammatory cytokines in F508del CFTR mice. Supplied as ≥98% solid; custom synthesis and bulk quantities available with comprehensive analytical documentation.

Molecular Formula C9H15N3O5
Molecular Weight 245.23 g/mol
CAS No. 948840-25-3
Cat. No. B608705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLX2931
CAS948840-25-3
SynonymsLX-2931;  LX-3305;  LX2931;  LX3305;  LX 2931;  LX 3305
Molecular FormulaC9H15N3O5
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCC(=NO)C1=NC=C(N1)C(C(C(CO)O)O)O
InChIInChI=1S/C9H15N3O5/c1-4(12-17)9-10-2-5(11-9)7(15)8(16)6(14)3-13/h2,6-8,13-17H,3H2,1H3,(H,10,11)/b12-4+/t6-,7-,8-/m1/s1
InChIKeyAMXVYJYMZLDINS-RSWLNLDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LX2931: First-in-Class S1P Lyase Inhibitor


LX2931 (also known as LX3305) is a synthetic small-molecule inhibitor of sphingosine-1-phosphate lyase (S1PL/SGPL1), the enzyme responsible for the irreversible degradation of the bioactive sphingolipid sphingosine-1-phosphate (S1P) [1]. By inhibiting S1PL, LX2931 elevates endogenous S1P levels, particularly in lymphoid tissues, which results in a restricted egress of lymphocytes from secondary lymphoid organs and a consequent reduction in peripheral circulating lymphocyte counts—a mechanism distinct from direct S1P receptor agonism [2]. LX2931 is characterized as a first-in-class, orally bioavailable functional S1PL inhibitor that has been advanced to Phase 2 clinical evaluation for rheumatoid arthritis and investigated in preclinical models of diverse inflammatory and autoimmune conditions [3].

LX2931: Distinct S1P Pathway Modulation


The sphingosine-1-phosphate (S1P) signaling axis can be targeted at multiple nodes—S1P receptor agonism/antagonism, sphingosine kinase inhibition, and S1P lyase inhibition—yet these interventions produce distinct pharmacological and physiological outcomes that preclude simple substitution. Unlike direct S1P receptor agonists such as FTY720 (fingolimod) or S1PR2 agonists such as CYM5520, LX2931 functions as a functional S1P lyase inhibitor that elevates endogenous S1P levels without directly engaging S1P receptors [1]. Notably, LX2931 does not block S1PL catalytic activity in cell-free biochemical assays even at 100 μM, indicating a functional inhibition mechanism that requires the cellular context and distinguishes it from active-site inhibitors such as THI [2]. Furthermore, within the same chemical series, the oxime moiety of LX2931 confers distinct in vivo potency and pharmacokinetic properties compared to its ketone precursor THI and the isoxazole analog LX2932, meaning that even structurally related S1PL inhibitors cannot be assumed to be functionally equivalent for experimental or therapeutic applications [3].

LX2931: Quantitative Head-to-Head Evidence


Clinical Advancement Over THI

LX2931 was developed from the known S1PL inhibitor THI (2-acetyl-4(5)-tetrahydroxybutyl-imidazole) through oximation of the ketone moiety. While THI inhibits S1PL in vivo, it fails to demonstrate direct enzyme inhibition in cell-free biochemical assays, limiting its utility as a validated tool compound. LX2931 retains the functional in vivo S1PL inhibition of THI but with improved drug-like properties, enabling clinical advancement [1]. The critical differentiation lies in the fact that LX2931—unlike THI—has been validated in human clinical trials, with Phase 1 data demonstrating a dose-dependent and reversible reduction of circulating lymphocytes at oral doses up to 180 mg daily with favorable tolerability [2].

S1P lyase inhibition medicinal chemistry lead optimization

Bone Anabolism and Immunomodulation vs. CYM5520

In a head-to-head study in ovariectomized osteopenic mice, both the S1P lyase inhibitor LX2931 and the S1PR2 agonist CYM5520 were evaluated for osteoanabolic efficacy over 6 weeks of treatment. Both compounds increased long bone and vertebral bone mass to 3-5 fold over vehicle [1]. However, a critical differentiation emerged: LX2931 treatment produced lymphopenia as a side effect, whereas CYM5520 treatment did not induce any lymphopenia [1]. Furthermore, LX2931—but not CYM5520—significantly increased cortical thickness and mechanical bone strength without affecting mineral density [2]. These data demonstrate that while both compounds promote bone formation, LX2931 uniquely combines osteoanabolic activity with systemic immunomodulation via lymphopenia, a property that may be advantageous or disadvantageous depending on the research context.

osteoporosis bone anabolism S1P receptor 2 lymphopenia

Opposing S1P Modulation vs. ABC294640

ABC294640 (opaganib) is a selective sphingosine kinase-2 (SK2) inhibitor, whereas LX2931 inhibits S1P lyase. These two targets represent fundamentally different nodes within the S1P metabolic and signaling pathway. ABC294640 inhibits S1P synthesis by SK2 with an IC50 of approximately 60 μM against recombinant human enzyme and reduces S1P levels in MDA-MB-231 cells with an IC50 of 26 μM . In contrast, LX2931 increases S1P levels by blocking its degradation, producing the opposite biochemical effect [1]. Clinically, ABC294640 has been developed primarily for oncology indications, while LX2931 has been evaluated in Phase 2 trials for rheumatoid arthritis [2]. This fundamental divergence in mechanism—S1P reduction versus S1P elevation—means these compounds cannot be interchanged for experimental interrogation of the S1P pathway.

S1P pathway target selectivity sphingosine kinase autoimmune disease

Phase 2a ACR20 Response in Rheumatoid Arthritis

In a 12-week, randomized, double-blind, placebo-controlled Phase 2a study in 208 patients with active rheumatoid arthritis on stable background methotrexate, LX2931 at 150 mg once daily produced a numerically higher ACR20 response rate at week 12 compared to placebo [1]. The ACR20 response rates were 60% for the 150 mg dose versus 49% for placebo, representing an 11% absolute improvement [1]. Lower doses (70 mg and 110 mg) did not demonstrate improvement over placebo, indicating a dose-response relationship that supports the selection of the 150 mg dose for efficacy studies [2]. All three doses were well tolerated, with adverse event frequencies similar to placebo [3].

rheumatoid arthritis ACR20 Phase 2 clinical trial S1P lyase inhibition

Pharmacokinetic Target Engagement Threshold

A Phase 1 dose-ranging study in rheumatoid arthritis patients evaluated LX2931 at escalating doses up to 500 mg daily. Post-hoc analysis of prior Phase 2 data identified a drug trough level greater than 60 ng/mL as being associated with improved ACR response [1]. In this Phase 1 study, seven of eight patients receiving LX2931 achieved trough levels exceeding this 60 ng/mL threshold, confirming that clinically relevant exposures are attainable with oral dosing [1]. Furthermore, six of eight LX2931-treated patients experienced a reduction from baseline in DAS28 score of ≥1.2, and two of eight achieved an ACR70 response—a level of improvement not observed in placebo-treated patients [2].

pharmacokinetics PK/PD trough concentration DAS28 rheumatoid arthritis

LX2931: Research and Application Scenarios


RA Translational Research and In Vivo Models

LX2931 is the only S1P lyase inhibitor with Phase 2 clinical efficacy data in rheumatoid arthritis. Investigators seeking to study S1PL inhibition in preclinical RA models (e.g., collagen-induced arthritis in rodents) should select LX2931 as the reference compound to enable direct cross-species translation and benchmarking against human clinical outcomes, including the 60% ACR20 response observed at 150 mg daily in patients [1]. The established PK/PD threshold of 60 ng/mL trough concentration can guide in vivo dosing regimens [2].

Osteoanabolic and Immunomodulatory Bone Studies

In osteopenic ovariectomized mice, LX2931 increased bone mass 3-5 fold over vehicle while simultaneously inducing lymphopenia—a dual phenotype not observed with the S1PR2 agonist CYM5520 [1]. Researchers investigating the intersection of bone metabolism and immune cell trafficking should utilize LX2931 specifically when the experimental hypothesis requires concurrent osteoanabolic activity and systemic lymphocyte modulation. LX2931 also uniquely increased cortical thickness and mechanical bone strength in this model, distinguishing it from direct S1PR2 agonism [1].

Lymphocyte Trafficking and S1P Gradient Modulation

LX2931 produces a dose-dependent reduction in circulating lymphocytes by elevating S1P levels in lymphoid tissues, thereby restricting lymphocyte egress [1]. This mechanism is distinct from S1P receptor agonists such as FTY720, which induce receptor internalization and functional antagonism. For studies investigating the role of endogenous S1P gradients in lymphocyte homing, LX2931 offers a mechanistically orthogonal tool to receptor-targeted agents and has been validated to reduce lymphocyte counts in multiple species including mice, rats, and humans [2]. The compound's functional inhibition mechanism—active in vivo but not in cell-free biochemical assays at 100 μM—also provides a unique probe for investigating cellular context-dependent enzyme regulation [3].

Cystic Fibrosis Pulmonary Inflammation

In F508del CFTR mutant mice, oral LX2931 administration increased lung S1P levels, normalized the macrophage-derived dendritic cell to conventional dendritic cell (MoDC/cDC) ratio, and reduced B and T cell counts in the lung [1]. Following bacterial toxin challenge, LX2931 reduced MUC5AC and proinflammatory cytokine (TNF-α, KC, IFNγ, IL-12) levels toward normal values, demonstrating a resolution-of-inflammation effect [1]. LX2931 is the S1PL inhibitor of choice for investigating S1P pathway modulation in CF-related lung pathology, as it has been directly validated in the clinically relevant F508del CFTR model [1].

Technical Documentation Hub

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